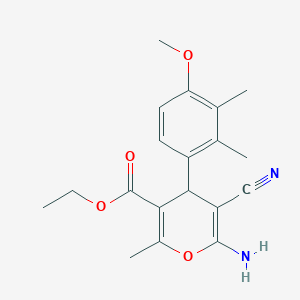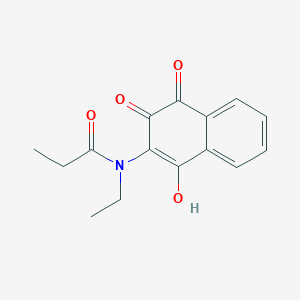![molecular formula C16H15Cl2O3P B4926094 2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
2-[bis(4-chlorophenyl)phosphoryl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(4-chlorophenyl)phosphoryl]butanoic acid, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that is used as a bronchodilator in the treatment of asthma. It is also used as a performance-enhancing drug in the sports industry due to its anabolic and thermogenic properties. Clenbuterol has been a topic of interest for scientists due to its various physiological effects and potential applications in research.
Mécanisme D'action
Clenbuterol acts as a beta-2 adrenergic agonist, which means it binds to beta-2 adrenergic receptors in the body. This leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A, which then activates various downstream signaling pathways. These signaling pathways lead to the various physiological effects of Clenbuterol, including bronchodilation, anabolic effects on skeletal muscle, and thermogenesis.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have various biochemical and physiological effects on the body. It has been shown to increase protein synthesis and decrease protein degradation in skeletal muscle, leading to an increase in muscle mass. Clenbuterol has also been shown to increase the metabolic rate, leading to an increase in thermogenesis and fat loss. In addition, it has been shown to have bronchodilatory effects, making it useful in the treatment of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has various advantages and limitations for use in lab experiments. Its anabolic effects make it useful in the study of muscle wasting diseases and the development of new treatments. Its thermogenic effects make it useful in the study of obesity and metabolic disorders. However, its use in lab experiments is limited by its potential side effects and the need for careful dosing and monitoring.
Orientations Futures
There are many potential future directions for research on Clenbuterol. One area of interest is its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce cardiac fibrosis. Another area of interest is its potential use in the treatment of muscle wasting diseases, as its anabolic effects could be useful in promoting muscle growth. Additionally, further research could be done on the mechanisms of action of Clenbuterol and its downstream signaling pathways.
Méthodes De Synthèse
Clenbuterol can be synthesized through various methods, including the reaction of 4-chlorobenzyl cyanide with phosphorus oxychloride, followed by the reaction with butyric acid. Another method involves the reaction of 4-chlorobenzyl alcohol with phosphorus oxychloride, followed by the reaction with butyric acid.
Applications De Recherche Scientifique
Clenbuterol has been extensively studied for its potential applications in scientific research. It has been shown to have anabolic effects on skeletal muscle, which can be useful in the treatment of muscle wasting diseases. Clenbuterol has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce cardiac fibrosis.
Propriétés
IUPAC Name |
2-bis(4-chlorophenyl)phosphorylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2O3P/c1-2-15(16(19)20)22(21,13-7-3-11(17)4-8-13)14-9-5-12(18)6-10-14/h3-10,15H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLIXQMIKTKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bis(4-chlorophenyl)phosphorylbutanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)


![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)